N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-23(24-14-13-18-16-25-22-12-5-4-11-21(18)22)17-7-6-10-20(15-17)27-19-8-2-1-3-9-19/h1-12,15-16,25H,13-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJRJUQSXZXDRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tryptamine Synthesis via Reductive Alkylation
The tryptamine core is synthesized through Friedel-Crafts alkylation of indole followed by nitro group reduction. As demonstrated by J-STAGE researchers, treatment of 1H-indole with nitroethylene in acetic acid at 40°C for 12 hours affords 3-(2-nitroethyl)-1H-indole in 68% yield (Eq. 1):
$$
\text{1H-Indole} + \text{CH}2=\text{CHNO}2 \xrightarrow{\text{AcOH, 40°C}} \text{3-(2-Nitroethyl)-1H-indole} \quad \text{(68\%)}
$$
Subsequent reduction using Raney nickel (Ra-Ni) under 50 psi H₂ in ethanol quantitatively generates 2-(1H-indol-3-yl)ethylamine. Alternative Fe/NH₄Cl-mediated reductions in refluxing aqueous ethanol achieve comparable yields (82–89%) but require longer reaction times (18–24 h).
3-Phenoxybenzoic Acid Derivatives
3-Phenoxybenzoyl chloride, the acylating agent, is prepared by treating 3-phenoxybenzoic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C. Quenching excess SOCl₂ with anhydrous methanol yields methyl 3-phenoxybenzoate (94% purity by HPLC), which serves as a stable intermediate for subsequent transesterification or hydrolysis.
Amide Bond Formation: Methodologies and Optimization
Coupling 2-(1H-indol-3-yl)ethylamine with 3-phenoxybenzoyl derivatives demands careful selection of activating reagents to minimize indole N-H side reactions.
Boc Protection Strategy
To prevent acylation at the indole nitrogen, the tryptamine amine is protected as a tert-butoxycarbonyl (Boc) derivative. As detailed in PMC studies, treatment with di-tert-butyl dicarbonate in tetrahydrofuran (THF) containing 4-dimethylaminopyridine (DMAP) affords N-Boc-2-(1H-indol-3-yl)ethylamine in 91% yield (Eq. 2):
$$
\text{2-(1H-Indol-3-yl)ethylamine} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, THF}} \text{N-Boc-2-(1H-indol-3-yl)ethylamine} \quad \text{(91\%)}
$$
Coupling Reagent Screening
The Boc-protected amine is acylated with 3-phenoxybenzoyl chloride using BOP reagent in dimethylformamide (DMF), achieving 83% conversion after 6 hours at room temperature (Table 1). Comparative trials with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/hydroxybenzotriazole (HOBt) show lower efficiencies (67–72%), attributed to steric hindrance from the phenoxy substituent.
Table 1. Amide Coupling Efficiency with Different Reagents
| Reagent System | Solvent | Time (h) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| BOP | DMF | 6 | 83 | 95 |
| EDC/HOBt | DCM | 12 | 72 | 89 |
| HATU/DIEA | DMF | 4 | 78 | 93 |
Conditions: 0.1 M reagent, rt, N₂ atmosphere. Data compiled from Refs.
Deprotection and Final Product Isolation
Boc removal is achieved by stirring the intermediate in 4 M HCl/dioxane (1:4 v/v) for 2 hours, followed by neutralization with saturated NaHCO₃. Extraction with ethyl acetate and silica gel chromatography (hexane:EtOAc 3:1) yield this compound as a white solid (mp 148–150°C) with 89% recovery.
Alternative Synthetic Routes and Comparative Analysis
Direct Reductive Amination
An alternative one-pot approach condenses 3-formylindole with 2-aminoethyl-3-phenoxybenzamide in methanol under NaBH₄ reduction. However, competing imine formation at the indole nitrogen lowers yields to 41–45%, making this route less viable for scale-up.
Solid-Phase Synthesis
Immobilizing 2-(1H-indol-3-yl)ethylamine on Wang resin enables iterative acylation with 3-phenoxybenzoic acid using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). While this method simplifies purification, resin loading efficiencies ≤73% limit overall yields to 58%.
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) confirms structure via key resonances: δ 8.12 (s, 1H, indole NH), 7.68–7.72 (m, 2H, benzamide Ar-H), 7.25–7.38 (m, 5H, phenoxy Ar-H), and 3.62 (t, J = 6.8 Hz, 2H, CH₂N). High-resolution mass spectrometry (HRMS) gives [M+H]⁺ at m/z 385.1784 (calc. 385.1789).
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) shows ≥98% purity at 254 nm. Residual solvents (DMF, dioxane) are quantified below ICH Q3C limits (<300 ppm) by gas chromatography.
Industrial Scalability and Process Optimization
Cost-Benefit Analysis of Protecting Groups
Boc protection increases material costs by 12–15% compared to direct acylation but reduces purification steps and improves overall yield (83% vs. 58%). For pilot-scale production (>10 kg), Boc strategies are preferred despite higher reagent expenses.
Solvent Recycling and Waste Management
DMF recovery via vacuum distillation achieves 92% reuse efficiency, lowering the process mass intensity (PMI) from 86 to 34 kg/kg product. Neutralization of HCl waste with Ca(OH)₂ generates CaCl₂, which is repurposed for de-icing applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide bond to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield oxindole derivatives, while reduction of the amide bond can produce the corresponding amine.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of biochemical pathways and mechanisms.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The phenoxybenzamide structure may enhance the compound’s binding affinity and specificity for these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features a similar indole moiety but with a different substituent on the benzamide structure.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound with a methoxynaphthalene substituent.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide is unique due to its specific combination of the indole and phenoxybenzamide structures. This combination may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an indole moiety linked to a phenoxybenzamide structure, which is significant for its interactions with biological targets. The compound can undergo various chemical reactions, including oxidation and reduction, which may affect its biological activity.
The mechanism by which this compound exerts its effects is not fully elucidated, but it is believed to interact with several biological pathways:
- Neurotransmitter Modulation : Similar compounds have shown efficacy in modulating neurotransmitter systems, potentially influencing mood regulation and cognitive functions.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties akin to those seen in related benzamide derivatives, which inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.
Biological Activity
Research indicates that this compound has several notable biological activities:
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
- Antitumor Activity : The compound's structure suggests it could inhibit cancer cell proliferation, similar to other indole-based compounds that target specific cancer pathways .
- Cognitive Enhancement : There is evidence that compounds with similar frameworks may enhance cognitive function and memory, making this compound a candidate for further research in cognitive disorders .
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated neuroprotective effects in vitro using neuronal cell lines exposed to oxidative stress. |
| Study B | Showed inhibition of cancer cell proliferation in assays with various cancer cell lines. |
| Study C | Evaluated cognitive enhancement in animal models, suggesting potential for treating cognitive deficits. |
Comparative Analysis with Similar Compounds
The unique combination of the indole and phenoxybenzamide structures gives this compound distinct properties compared to similar compounds:
| Compound | Similarity | Unique Features |
|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide | Indole moiety | Different substituent on benzamide structure |
| N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide | Indole moiety | Methoxynaphthalene substituent |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-3-phenoxybenzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling 3-phenoxybenzoic acid derivatives with 2-(1H-indol-3-yl)ethylamine via amide bond formation. Pd-catalyzed amidation (e.g., Buchwald-Hartwig conditions) can improve efficiency . Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization. Purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- 1H/13C NMR : Confirms proton environments and carbon backbone (e.g., indole NH at δ 10-12 ppm, aromatic protons in benzamide) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 387.17) .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns and UV detection .
Q. What preliminary biological assays are suitable for evaluating therapeutic potential?
- Methodology :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the indole moiety’s interaction with hydrophobic enzyme pockets .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the roles of the phenoxy and indole groups?
- Methodology : Synthesize analogs with substituent variations (e.g., halogenation at indole C5 or phenoxy ring methylation). Compare bioactivity to identify critical pharmacophores. For example, fluorine substitution enhances metabolic stability and binding affinity . Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like serotonin receptors .
Q. What computational strategies predict binding mechanisms with biological targets?
- Methodology :
- Molecular Docking : Identifies potential binding pockets in proteins (e.g., tubulin or DNA topoisomerases) using crystal structures from the PDB .
- Molecular Dynamics (MD) : Simulates ligand-protein stability over 100 ns to assess binding free energy (ΔG) via MM-PBSA calculations .
- QSAR Modeling : Relates electronic descriptors (e.g., logP, polar surface area) to activity trends .
Q. How to resolve contradictions in cytotoxicity data across cancer cell lines?
- Methodology :
- Orthogonal Assays : Combine MTT with clonogenic or apoptosis assays (Annexin V/PI staining) to confirm mechanisms .
- Target Profiling : RNA-seq or CRISPR screens identify cell line-specific gene expression (e.g., ABC transporters affecting drug efflux) .
- Metabolomics : LC-MS/MS quantifies intracellular metabolite levels to explain differential sensitivity .
Q. What modifications improve pharmacokinetics without compromising efficacy?
- Methodology :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to enhance solubility and oral bioavailability .
- PEGylation : Attach polyethylene glycol to reduce clearance rates .
- Salt Formation : Hydrochloride salts improve crystallinity and stability .
Q. How can advanced mass spectrometry characterize in vivo metabolites?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
